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Compound of Interest

Compound Name: 2-Chloro-4-(methylsulfonyl)aniline

Cat. No.: B078536

For Immediate Release

This guide provides a comprehensive spectroscopic validation of the structure of 2-Chloro-4-
(methylsulfonyl)aniline, a key intermediate in pharmaceutical and materials science research.
By employing a multi-technique approach, including Mass Spectrometry, Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we confirm the
molecular structure and provide a comparative analysis with related aniline derivatives. This
document is intended for researchers, scientists, and drug development professionals who
require a thorough understanding of the characterization of this compound.

Executive Summary

The structural integrity of 2-Chloro-4-(methylsulfonyl)aniline (C7HsCINO2S), molecular
weight 205.66 g/mol , is established through rigorous spectroscopic analysis.[1] The electron
ionization mass spectrum confirms the molecular weight and provides key fragmentation
patterns. While experimental IR and NMR data for this specific compound are not widely
available, this guide presents predicted spectral characteristics based on the analysis of
structurally similar compounds. These comparisons offer valuable insights into the expected
spectroscopic behavior of 2-Chloro-4-(methylsulfonyl)aniline, facilitating its identification and
quality control.

Spectroscopic Data Comparison
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To facilitate a clear understanding of the spectroscopic properties of 2-Chloro-4-

(methylsulfonyl)aniline, the following tables summarize the available experimental data for

the target molecule and compare it with data from related aniline derivatives.

Table 1: Mass Spectrometry Data

Key Mass-to-

Molecular Weight (

Compound Molecular Formula Charge Ratios
g/mol )
(m/z)
2-Chloro-4- 205 (M+), 126, 99,
N C7HsCINO2S 205.66
(methylsulfonyl)aniline 63[1]
2-Chloro-4-
3 C7HsCIN 141.60 141 (M+), 106

methylaniline
4-

C7HaNO:2S 171.22 171 (M¥), 108, 92

(Methylsulfonyl)aniline

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group

Predicted Absorption

Range (cm™?) for 2-Chloro-

4-(methylsulfonyl)aniline

Comparative Data for
Substituted Anilines (cm™)

N-H Stretch (Aniline)

3300-3500 (two bands)

Aniline: 3433, 3356; o-
chloroaniline: 3466, 3373[2]

1300-1350 (asymmetric),

S=0 Stretch (Sulfonyl) ] N/A
1140-1160 (symmetric)

C-ClI Stretch (Aromatic) 1000-1100 N/A

C-S Stretch 600-800 N/A

Table 3: Predicted *H NMR Chemical Shifts (ppm)
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Predicted Chemical Shift
Proton () for 2-Chloro-4-
(methylsulfonyl)aniline

Comparative Data for
Substituted Anilines (8)

NH:z ~4.0-5.0 2-Chloroaniline: 3.92[3]
_ 2-Chloro-4-methylaniline: 6.6-
Aromatic CH 6.8-7.8
7.1
S02CHs3 ~3.1 N/A

Table 4: Predicted 13C NMR Chemical Shifts (ppm)

Predicted Chemical Shift
Carbon (0) for 2-Chloro-4-
(methylsulfonyl)aniline

Comparative Data for
Substituted Anilines (d)

C-NH:z ~145-150 Aniline: 146.7
2-Chloro-4-nitroanisole: C-Cl at
C-Cl ~120-125
120-130 range
2-(Phenylsulfonyl)aniline: C-
C-SO:2 ~135-140
SOz at 130-140 range[4]
Aromatic CH ~115-135 Aniline: 115.1, 118.6, 129.1[5]
SO2CHs ~44 N/A

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed.

Mass Spectrometry (Electron lonization)

o Sample Preparation: A small amount of 2-Chloro-4-(methylsulfonyl)aniline is introduced

into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography.
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« lonization: The sample is bombarded with a high-energy electron beam (typically 70 eV),
causing the molecule to ionize and fragment.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

o Sample Preparation: A small amount of the solid 2-Chloro-4-(methylsulfonyl)aniline is
placed directly onto the ATR crystal.

o Data Acquisition: An infrared beam is passed through the ATR crystal, where it interacts with
the sample at the surface. The detector measures the absorbance of infrared radiation at
different wavenumbers to generate the IR spectrum. A background spectrum of the clean
crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-(methylsulfonyl)aniline is
dissolved in a deuterated solvent (e.g., CDCIs or DMSO-de) in an NMR tube. A small amount
of a reference standard like tetramethylsilane (TMS) may be added.

o Data Acquisition: The sample tube is placed in the NMR spectrometer and subjected to a
strong magnetic field. Radiofrequency pulses are applied to excite the atomic nuclei (*H or
13C).

e Analysis: The relaxation of the excited nuclei is detected and a Fourier transform is applied
to the resulting signal to obtain the NMR spectrum, which shows chemical shifts, signal
integrations, and coupling patterns.

Visualizing the Validation Workflow
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The logical flow of spectroscopic validation for a chemical structure is a critical process in
chemical research. The following diagram illustrates this workflow, from initial sample analysis
to final structure confirmation.
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Caption: Workflow for Spectroscopic Structure Validation.

Signaling Pathway Context
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While the specific biological signaling pathways involving 2-Chloro-4-(methylsulfonyl)aniline
are not extensively documented, substituted anilines are known to be precursors for various
biologically active molecules, including kinase inhibitors. The diagram below illustrates a
generic signaling pathway where a hypothetical inhibitor derived from this aniline could act.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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